ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate typically involves the esterification of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is usually conducted in anhydrous ether.
Substitution: Electrophilic aromatic substitution reactions often require the use of a catalyst, such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products Formed
Hydrolysis: 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid and ethanol.
Reduction: 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the indene moiety.
Scientific Research Applications
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Material Science: It can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of esters with biological systems, providing insights into their metabolism and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate is largely dependent on its chemical structure. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid. The indene moiety may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate: This compound lacks the methyl group present in this compound, which can influence its reactivity and biological activity.
2-(2,3-Dihydro-1H-inden-5-yloxy)acetic acid: This compound has a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
2-(2,3-Dihydro-1H-inden-5-yloxy)ethanol:
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-17-14(16)15(2,3)18-13-9-8-11-6-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHVITAZTXFDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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